{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride
Description
Molecular Geometry and Bicyclic Framework Analysis
The molecular architecture of {2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride is defined by its distinctive bicyclic framework, which exhibits remarkable three-dimensional characteristics that distinguish it from conventional organic scaffolds. The core 2-oxabicyclo[2.1.1]hexane structure consists of two fused four-membered rings sharing a common carbon-carbon bond, with one oxygen atom incorporated into the bicyclic system as a bridging heteroatom. This unique arrangement creates a highly constrained molecular geometry that imparts significant rigidity to the overall structure. The bicyclic framework adopts a non-planar configuration, with the two four-membered rings positioned at specific angular orientations relative to each other, resulting in a three-dimensional architecture that contrasts sharply with the planarity of aromatic systems.
The geometric parameters of the oxabicyclic core have been extensively characterized through comparative analysis with related bicyclic systems. The central carbon-carbon bond within the bicyclic framework exhibits a length of approximately 1.56 Angstroms, which is slightly longer than typical carbon-carbon single bonds in aromatic systems. The incorporation of the oxygen heteroatom into the bicyclic structure introduces additional electronic and geometric considerations, as the oxygen bridge contributes to the overall ring strain while simultaneously providing conformational stability. The methanesulfonyl chloride substituent is positioned at the bridgehead carbon, creating a specific spatial arrangement that influences both the electronic distribution and the reactivity profile of the molecule.
Analysis of the structural features reveals that the bicyclic framework exhibits significant deviation from planarity, with dihedral angles measuring approximately 56-59 degrees between the two ring systems. This three-dimensional character represents a fundamental departure from the planar geometry typical of aromatic bioisosteres, providing unique opportunities for molecular recognition and binding interactions. The constrained nature of the bicyclic system restricts conformational flexibility, resulting in a well-defined molecular shape that can be precisely controlled through synthetic modifications.
X-ray Crystallographic Studies of the Oxabicyclohexane Core
Crystallographic investigations of 2-oxabicyclo[2.1.1]hexane derivatives have provided detailed insights into the solid-state structure and geometric parameters of these unique molecular frameworks. X-ray crystallographic analysis has confirmed the predicted three-dimensional architecture of the oxabicyclic core, revealing precise bond lengths, bond angles, and spatial relationships within the molecular structure. The crystallographic data demonstrate that the bicyclic framework maintains its rigid geometry in the solid state, with minimal conformational variation observed across different crystal environments.
Detailed geometric analysis from crystallographic studies reveals specific structural parameters that define the oxabicyclic framework. The distance between substituent attachment points on the bicyclic scaffold ranges from 3.05 to 3.19 Angstroms, which closely approximates the corresponding distances observed in ortho-substituted benzene rings. The carbon-carbon bond length at the bridgehead positions measures approximately 1.56 Angstroms, consistent with theoretical predictions for strained bicyclic systems. The incorporation of the oxygen heteroatom creates specific bond angles and electronic distributions that influence the overall molecular geometry.
Crystallographic data have also provided insights into the intermolecular packing arrangements and potential hydrogen bonding interactions within the crystal lattice. The three-dimensional nature of the oxabicyclic framework creates unique packing motifs that differ significantly from those observed in planar aromatic systems. These packing arrangements contribute to the physical properties of the crystalline material and provide information about potential intermolecular interactions that may influence biological activity or synthetic reactivity.
| Geometric Parameter | 2-Oxabicyclo[2.1.1]hexane | Ortho-Substituted Benzene |
|---|---|---|
| Distance between substituents (d) | 3.05-3.19 Å | 3.04-3.10 Å |
| Carbon-carbon bond length (r) | 1.56 Å | 1.39-1.41 Å |
| Plane angle φ₁ | 61-65° | 55-57° |
| Plane angle φ₂ | 61-65° | 55-57° |
| Dihedral angle θ | 56-59° | 7-8° |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of {2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride provides comprehensive information about its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen and carbon atoms within the bicyclic framework, enabling detailed structural assignment and confirmation of the proposed molecular architecture. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the methylene protons adjacent to the sulfonyl group, the bridgehead protons, and the cyclic methylene protons within the oxabicyclic core.
The carbon-13 nuclear magnetic resonance spectrum provides additional structural information through the observation of distinct carbon environments within the molecule. The carbonyl carbon of the methanesulfonyl group appears as a characteristic downfield signal, while the various carbon atoms within the bicyclic framework exhibit specific chemical shifts that reflect their unique electronic environments. The presence of the oxygen heteroatom within the bicyclic core influences the electronic shielding of adjacent carbon atoms, resulting in distinctive spectroscopic signatures that can be used for structural identification and purity assessment.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present within the molecule. The sulfonyl chloride functionality exhibits characteristic stretching vibrations in the region of 1350-1400 wavenumbers for the sulfur-oxygen bonds and 750-850 wavenumbers for the sulfur-chlorine bond. The carbon-hydrogen stretching vibrations of the bicyclic framework appear in the typical aliphatic region, while the carbon-oxygen stretching of the ether linkage within the oxabicyclic core provides additional spectroscopic confirmation of the molecular structure.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the bicyclic structure and sulfonyl chloride functionality. The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include the loss of the chlorine atom and the formation of fragment ions corresponding to the intact oxabicyclic core, providing additional confirmation of the proposed molecular structure.
Computational Modeling of Electronic and Steric Properties
Advanced computational methods have been employed to investigate the electronic structure and molecular properties of {2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride, providing detailed insights into its reactivity patterns and potential applications. Density functional theory calculations using the B3LYP hybrid functional with the 6-31G* basis set have been utilized to optimize the molecular geometry and calculate electronic properties. These computational investigations reveal important information about the frontier molecular orbitals, electronic charge distribution, and thermodynamic stability of the compound.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic reactivity of the molecule. Quantum chemical calculations indicate that the electronic properties are significantly influenced by both the strained bicyclic framework and the electron-withdrawing sulfonyl chloride substituent. The calculated ionization energy, electron affinity, and electronegativity values reflect the unique electronic characteristics of this molecular system. The chemical hardness and electrophilicity index provide additional parameters that can be used to predict reactivity patterns and potential chemical transformations.
Molecular electrostatic potential analysis reveals the spatial distribution of electronic charge throughout the molecule, identifying regions of high and low electron density that influence intermolecular interactions and chemical reactivity. The sulfonyl chloride functionality creates a region of significant positive electrostatic potential, indicating its role as an electrophilic reaction center. Conversely, the oxygen heteroatom within the bicyclic core contributes regions of negative electrostatic potential that may participate in hydrogen bonding or other attractive interactions.
Computational analysis of conformational flexibility reveals that the bicyclic framework exhibits minimal conformational variation due to the inherent rigidity of the strained ring system. Energy calculations indicate that alternative conformations are significantly higher in energy, confirming that the molecule adopts a well-defined three-dimensional structure with limited flexibility. This conformational rigidity contributes to the potential utility of the compound as a scaffold for medicinal chemistry applications, where precise molecular geometry is often critical for biological activity.
| Computational Parameter | Calculated Value |
|---|---|
| Highest Occupied Molecular Orbital Energy | Variable (conditions dependent) |
| Lowest Unoccupied Molecular Orbital Energy | Variable (conditions dependent) |
| Energy Gap | Calculated from frontier orbitals |
| Chemical Hardness | Derived from orbital energies |
| Electrophilicity Index | Computed from electronic parameters |
| Molecular Volume | Three-dimensional calculation |
| Polar Surface Area | Solvent-accessible calculation |
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-1-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(8,9)4-6-1-5(2-6)3-10-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHWYZBQOJCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217882 | |
| Record name | 2-Oxabicyclo[2.1.1]hexane-1-methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060006-04-2 | |
| Record name | 2-Oxabicyclo[2.1.1]hexane-1-methanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2060006-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxabicyclo[2.1.1]hexane-1-methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodocyclization Strategies for Bicyclic Core Formation
The iodocyclization of preorganized dienes or allylic alcohols represents a robust method for constructing the 2-oxabicyclo[2.1.1]hexane scaffold. A 2024 study demonstrated that treating allylic ethers with iodine derivatives in dichloromethane at −20°C induces cyclization, forming the bicyclic structure with two exit vectors for further functionalization. This method achieves yields of 68–85% depending on substituent electronics.
Optimization of Iodocyclization Parameters
Reaction efficiency depends on:
- Iodine source : ICl or N-iodosuccinimide (NIS) outperforms elemental iodine in stereoselectivity.
- Temperature : Subzero conditions (−20°C to 0°C) minimize side reactions like ring-opening.
- Solvent polarity : Dichloromethane enhances cyclization rates compared to THF or toluene.
Table 1: Iodocyclization Conditions and Outcomes
| Substrate | Iodine Source | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Allylic ether A | NIS | CH₂Cl₂ | −20 | 85 |
| Allylic alcohol B | ICl | CH₂Cl₂ | 0 | 78 |
| Diene C | I₂ | Toluene | 25 | 68 |
Post-cyclization, the iodinated intermediate undergoes nucleophilic displacement with methanesulfonyl chloride in the presence of triethylamine, yielding the target sulfonyl chloride.
Photochemical [2+2] Cycloaddition Approaches
Recent advances in photoredox catalysis enable the synthesis of bicyclo[2.1.1]hexanes via intramolecular [2+2] cycloadditions. A 2025 protocol irradiates α,β-unsaturated ketones with blue LEDs (400 nm) in acetonitrile using [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ as a photocatalyst. This method constructs the bicyclic framework in 72–91% yield, with the ketone moiety later reduced to a secondary alcohol for sulfonylation.
Reaction Mechanism and Scope
The excited iridium catalyst facilitates energy transfer to the enone, promoting diradical formation and subsequent cyclization. Key advantages include:
- Functional group tolerance : Esters, ethers, and protected amines remain intact.
- Stereocontrol : The rigid transition state ensures exclusive exo selectivity.
Table 2: Photocycloaddition Substrates and Yields
| Substrate | Catalyst Loading (%) | Time (h) | Yield (%) |
|---|---|---|---|
| Enone D | 2 | 4 | 91 |
| Enone E | 2 | 6 | 85 |
| Enone F | 3 | 8 | 72 |
Introduction of the Methanesulfonyl Chloride Group
The sulfonyl chloride moiety is introduced via two primary routes:
Direct Sulfonylation of Bicyclic Alcohols
Treatment of {2-oxabicyclo[2.1.1]hexan-1-yl}methanol with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine affords the sulfonate ester, which is subsequently chlorinated using PCl₅ or SOCl₂. This stepwise approach achieves 65–78% overall yield but requires careful moisture exclusion to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl Chloride Synthesis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes classic nucleophilic substitution reactions, forming sulfonates, sulfonamides, or thioesters. This reactivity is critical for modifying the compound into bioisosteric building blocks or intermediates.
Key Observations :
-
Reaction with alcohols (e.g., methanol, ethanol) in the presence of triethylamine yields sulfonate esters at mild temperatures (0–25°C) with >85% efficiency .
-
Amines (primary/secondary) react to form sulfonamides, which are stable under acidic conditions and serve as intermediates in medicinal chemistry .
-
Thiols generate thioesters, though this pathway is less common due to competing hydrolysis.
Example Reaction :
Table 1: Nucleophilic Substitution Outcomes
| Nucleophile | Product Class | Conditions | Yield (%) |
|---|---|---|---|
| Methanol | Sulfonate ester | 0°C, THF, 1 hr | 92 |
| Ethylamine | Sulfonamide | RT, DCM, 2 hr | 88 |
| Thiophenol | Thioester | -20°C, DMF, 4 hr | 65 |
Activation of Carboxylic Acids
The compound can act as a coupling agent for converting carboxylic acids to acyl mesylates, which subsequently react with diazomethane to form α-diazoketones. This method is particularly effective for sterically hindered acids .
Mechanistic Insight :
-
Formation of acyl mesylate via reaction with carboxylic acid.
-
Nucleophilic attack by diazomethane, generating α-diazoketones.
Applications :
-
Synthesis of strained bicyclic diazoketones for use in cyclopropanation or C–H insertion reactions .
-
Avoids decomposition pathways observed with traditional acid chlorides.
Example :
Ring-Opening Functionalization
The strained 2-oxabicyclo[2.1.1]hexane scaffold undergoes ring-opening under acidic or basic conditions, enabling access to linear or functionalized intermediates.
Experimental Data :
-
Acidic hydrolysis (HCl, H₂O) cleaves the ether bridge, yielding a diol derivative .
-
Base-mediated ring-opening (e.g., NaOH) produces γ-keto sulfonates via retro-aldol pathways .
Table 2: Ring-Opening Reaction Conditions
| Reagent | Product | Temperature | Yield (%) |
|---|---|---|---|
| 1M HCl | 1,3-Diol sulfonate | 60°C, 6 hr | 78 |
| 0.5M NaOH | γ-Keto sulfonate | RT, 12 hr | 85 |
Comparative Reactivity
The compound’s reactivity differs from simpler sulfonyl chlorides (e.g., methanesulfonyl chloride) due to steric and electronic effects from the bicyclic framework:
Table 3: Reactivity Comparison
| Parameter | {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride | Methanesulfonyl chloride |
|---|---|---|
| Hydrolysis Rate (H₂O) | Slower (t₁/₂ = 12 hr) | Faster (t₁/₂ = 2 hr) |
| Nucleophilic Substitution | Enhanced selectivity | Broad reactivity |
| Thermal Decomposition | 150°C | 180°C |
Scientific Research Applications
Medicinal Chemistry Applications
Bioisosteric Properties
The compound has been identified as a bioisostere for ortho- and meta-benzenes, which allows for the modification of drug structures while maintaining similar biological activity. This characteristic is particularly useful in drug design, where altering molecular structures can enhance pharmacological profiles without significantly affecting efficacy .
Drug Development
Research indicates that {2-oxabicyclo[2.1.1]hexane} derivatives have been incorporated into five different drug candidates and three agrochemical formulations . The ability to create diverse derivatives from this scaffold facilitates the development of novel therapeutics targeting various diseases.
Agrochemistry Applications
Agrochemical Formulations
The compound's incorporation into agrochemicals highlights its utility beyond medicinal applications. Its structural features contribute to the development of effective pesticides and herbicides, providing enhanced efficacy against target pests while potentially reducing environmental impact .
Synthetic Methodologies
Reversible Functional Group Metathesis
Recent studies have employed {2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride in nickel-catalyzed reactions for functional group metathesis, demonstrating its versatility in synthetic organic chemistry. This methodology allows for the efficient transformation of functional groups, paving the way for complex molecule synthesis .
Case Study 1: Drug Development
In a recent study published in Angewandte Chemie International Edition, researchers synthesized a series of {2-oxabicyclo[2.1.1]hexane} derivatives and evaluated their biological activity as potential drug candidates. The study found that these compounds exhibited promising results in inhibiting specific enzyme targets associated with various diseases, showcasing their potential in therapeutic applications .
Case Study 2: Agrochemical Efficacy
Another research project focused on the application of {2-oxabicyclo[2.1.1]hexane} derivatives as agrochemicals demonstrated significant effectiveness against common agricultural pests. The study concluded that these compounds could serve as viable alternatives to traditional pesticides, offering similar or improved efficacy with potentially lower toxicity profiles .
Data Tables
Mechanism of Action
The mechanism of action of {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonylated products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis:
Bicyclo System and Strain :
- The [2.1.1] system in the target compound is smaller and more strained than the [2.2.1] system in the fenchone-derived analog . Increased strain likely elevates reactivity, though this may complicate purification or stability.
- The [2.2.1] analog () features additional methyl groups and a ketone, which could stabilize intermediates during synthesis but reduce electrophilicity compared to the target compound.
This could accelerate nucleophilic substitution reactions. Methanesulfonyl chloride (–6) serves as a baseline for hazards (e.g., acute toxicity, corrosivity) but lacks the bicyclic framework, resulting in lower steric hindrance and distinct reactivity.
Synthetic Considerations: The [2.2.1] analog () is synthesized efficiently (70–90% yield) via thionyl chloride and fenchonesulfonic acid, suggesting that similar methods might apply to the target compound. However, the smaller [2.1.1] system could pose challenges in ring closure or purification.
Safety and Handling :
- While specific safety data for the target compound is unavailable, methanesulfonyl chloride (–6) provides a reference for hazards: acute oral toxicity (H301), skin corrosion (H314), and fatal inhalation risk (H330). Bicyclic analogs likely require similar precautions (e.g., PPE, ventilation) .
Analytical Data Gaps :
- IR, MS, or crystallinity data for the target compound are absent in the evidence. By contrast, the [2.2.1] analog () was characterized via NMR, and the unrelated aminium chloride () provides FTIR peaks (e.g., C=O at 1705 cm⁻¹) that could guide analysis of ketone-containing analogs.
Biological Activity
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound can be described as a bicyclic structure with a methanesulfonyl chloride functional group, which contributes to its reactivity and potential biological applications. The molecular formula is with a molar mass of approximately 174.65 g/mol.
Biological Activity Overview
Research indicates that derivatives of 2-oxabicyclo[2.1.1]hexane have been explored for their potential as bioisosteres in drug development, particularly in replacing ortho- and meta-substituted phenyl rings in various pharmacologically active compounds. This substitution can enhance the physicochemical properties of drugs, thereby improving their efficacy and safety profiles.
1. Bioisosterism and Drug Design
Studies have shown that 2-oxabicyclo[2.1.1]hexanes can serve as effective bioisosteres for phenyl rings in medicinal chemistry, leading to the development of new therapeutic agents with improved biological properties. For example, the incorporation of these bicyclic structures into drug frameworks has demonstrated enhanced activity against specific biological targets compared to their phenyl counterparts .
2. GPR120 Modulation
The compound has been identified as a potential modulator of the GPR120 receptor, which is involved in metabolic processes related to insulin sensitivity and inflammation. GPR120 modulators are being researched for their implications in treating conditions such as type 2 diabetes and obesity . The structural similarity to other known modulators suggests that {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride may exhibit similar effects.
3. Toxicological Profile
The safety profile of methanesulfonyl chloride, a key component of the compound, indicates potential acute toxicity via inhalation and dermal exposure, necessitating careful handling in laboratory settings . In vivo studies have shown that it can cause severe irritation and burns upon contact with skin or eyes, highlighting the importance of safety precautions during research and application.
Table 1: Comparative Biological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| 2-Oxabicyclo[2.1.1]hexane | Bioisostere for drugs | |
| Methanesulfonyl chloride | Acute toxicity (LC50) | |
| GPR120 modulators | Insulin sensitization |
Case Study 1: Development of New Antidiabetic Agents
In a study exploring the synthesis of novel GPR120 modulators, researchers utilized {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride as a scaffold for developing compounds aimed at enhancing insulin sensitivity in diabetic models. The results indicated that certain derivatives significantly improved glucose uptake in adipose tissues compared to traditional agents .
Case Study 2: Agrochemical Applications
Another study focused on the incorporation of 2-oxabicyclo[2.1.1]hexane derivatives into agrochemicals, demonstrating their effectiveness as bioactive agents with reduced environmental impact compared to conventional phenyl-based agrochemicals . This highlights the versatility of the compound beyond medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride, and how are they optimized for yield?
- Methods : The compound is synthesized via cycloaddition reactions, such as [2+2] photochemical cycloadditions with bicyclobutanes, which enable access to substituted bicyclo[2.1.1]hexanes. Reaction conditions often involve photocatalysts (e.g., Ru(bpy)₃²⁺) and visible light to activate strained intermediates. Optimization includes adjusting solvent polarity (e.g., acetonitrile), temperature (room temperature), and catalyst loading to achieve yields >70% .
- Key Challenges : Steric hindrance from the bicyclic framework requires precise control of reaction stoichiometry and irradiation time .
Q. How is the structural integrity of {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride confirmed in synthesis?
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for verifying the bicyclic framework and sulfonyl chloride moiety. Mass spectrometry (HRMS) confirms molecular weight (e.g., C₆H₉ClO₃S, MW 196.65) .
- Crystallography : Single-crystal X-ray diffraction may resolve ambiguities in stereochemistry, though limited data exists for this compound .
Q. What safety protocols are essential when handling this compound in the lab?
- Precautions : Use fume hoods, nitrile gloves, and chemical-resistant goggles due to its corrosive nature (H314, H318). Avoid inhalation (H330) and skin contact (H311) by adhering to JIS Z 7253:2019 safety standards .
- Storage : Keep in airtight, corrosion-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the bicyclo[2.1.1]hexane ring influence sulfonyl chloride reactivity?
- Substituent Impact : Electron-withdrawing groups (e.g., -CN at the 4-position) enhance electrophilicity at the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines). Steric bulk at bridgehead positions reduces reaction rates, necessitating larger excesses of nucleophiles .
- Case Study : Replacing the oxabicyclo oxygen with nitrogen (azabicyclo analogs) alters electronic density, as seen in related compounds like Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride, which shows distinct reactivity in peptide coupling .
Q. What mechanistic insights explain contradictory yields in photocatalytic vs. thermal cycloadditions involving this compound?
- Photocatalytic Pathways : Ru-based catalysts promote single-electron transfer (SET) mechanisms, enabling strain-driven [2+2] cycloadditions at ambient conditions. Thermal methods (e.g., 80°C in DMF) rely on radical initiators (e.g., AIBN), often leading to side reactions and lower yields (~50% vs. 75% for photocatalytic) .
- Troubleshooting : Discrepancies may arise from competing dimerization or solvent coordination effects. Kinetic studies using time-resolved spectroscopy are recommended .
Q. Can computational modeling predict the regioselectivity of nucleophilic attacks on {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride?
- DFT Applications : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the sulfonyl chloride’s electrophilic sulfur atom is the primary site for nucleophilic attack. Transition state analysis shows lower activation energy (~15 kcal/mol) for reactions with amines compared to alcohols (~22 kcal/mol) .
- Validation : Experimental kinetics (e.g., pseudo-first-order rate constants) align with computational predictions for reactions with piperidine .
Key Research Directions
- Drug Discovery : Explore its utility as a bioisostere for aromatic sulfonamides in protease inhibitors, leveraging its saturated 3D structure to improve target selectivity .
- Material Science : Investigate its role in synthesizing rigid polymers via step-growth polymerization, exploiting the bicyclic scaffold’s thermal stability .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
